6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroquinoline with 2-methylnicotinonitrile under specific conditions. The reaction often requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction temperature and solvent choice are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of raw materials, reaction conditions, and purification methods are tailored to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic or basic medium.
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is usually performed in an inert solvent like tetrahydrofuran (THF).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds.
Scientific Research Applications
6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Isoquinoline: Another structural isomer with distinct properties.
2-Methylquinoline: Shares the methyl group but differs in the position of the nitrogen atom.
Uniqueness
6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a different set of molecular targets compared to other quinoline derivatives, making it valuable for specific scientific and industrial applications.
Properties
Molecular Formula |
C16H15N3 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
6-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H15N3/c1-12-14(11-17)8-9-16(18-12)19-10-4-6-13-5-2-3-7-15(13)19/h2-3,5,7-9H,4,6,10H2,1H3 |
InChI Key |
ODEBSITZJBCAPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCC3=CC=CC=C32)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.